molecular formula C11H19NO4S B13561418 4-(tert-Butoxycarbonyl)-1,4-thiazepane-6-carboxylic acid

4-(tert-Butoxycarbonyl)-1,4-thiazepane-6-carboxylic acid

Cat. No.: B13561418
M. Wt: 261.34 g/mol
InChI Key: OMSNPTPEXCXEBP-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid is a compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid is unique due to its thiazepane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-thiazepane-6-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

OMSNPTPEXCXEBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC(C1)C(=O)O

Origin of Product

United States

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